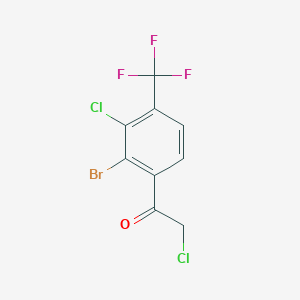![molecular formula C39H46N4O8 B13723263 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine is a synthetic nucleoside analog used primarily in proteomics research This compound is characterized by its complex molecular structure, which includes an aminoethyl group, an acrylamide moiety, and a deoxyuridine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine typically involves multiple steps, starting with the protection of the uridine molecule. The 5’-hydroxyl group of uridine is protected using a dimethoxytrityl (DMT) group. Subsequently, the 2’-hydroxyl group is deoxygenated to form 2’-deoxyuridine. The aminoethyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the acrylamide moiety via an acrylation reaction. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to facilitate the reactions. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and yield of the compound.
化学反应分析
Types of Reactions
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The acrylamide moiety can be reduced to form amine derivatives.
Substitution: The DMT group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Amine derivatives of the acrylamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and biosensors.
作用机制
The mechanism of action of 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair, leading to the inhibition of viral replication or cancer cell proliferation.
相似化合物的比较
Similar Compounds
5-Azacytidine: Another nucleoside analog used in cancer therapy.
2’-Deoxy-5-fluorouridine: A fluorinated nucleoside analog with anticancer properties.
5-Bromo-2’-deoxyuridine: A brominated analog used in DNA labeling and cancer research.
Uniqueness
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine is unique due to its combination of an aminoethyl group and an acrylamide moiety, which provides distinct chemical properties and biological activities. This uniqueness makes it a valuable tool in various research applications, particularly in the study of nucleic acid interactions and modifications.
属性
分子式 |
C39H46N4O8 |
|---|---|
分子量 |
698.8 g/mol |
IUPAC 名称 |
(E)-N-(6-aminohexyl)-3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C39H46N4O8/c1-48-31-17-13-29(14-18-31)39(28-10-6-5-7-11-28,30-15-19-32(49-2)20-16-30)50-26-34-33(44)24-36(51-34)43-25-27(37(46)42-38(43)47)12-21-35(45)41-23-9-4-3-8-22-40/h5-7,10-21,25,33-34,36,44H,3-4,8-9,22-24,26,40H2,1-2H3,(H,41,45)(H,42,46,47)/b21-12+ |
InChI 键 |
LZRVIYIHUBJELH-CIAFOILYSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCCCCCN)O |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


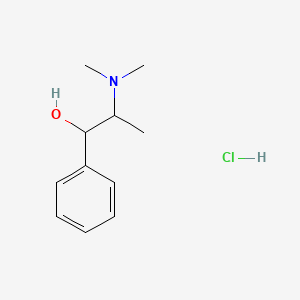
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)
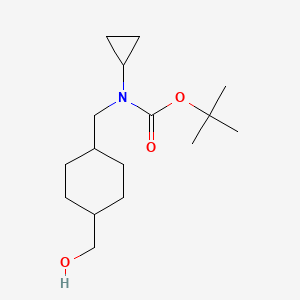
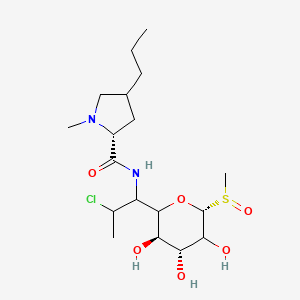
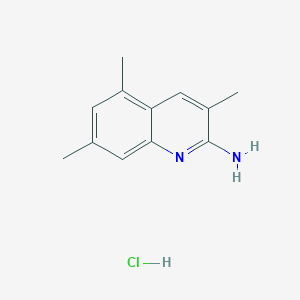

![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)
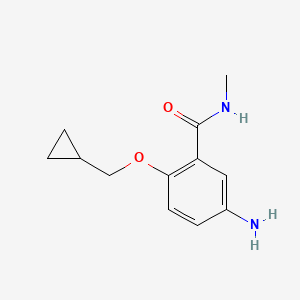
![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)
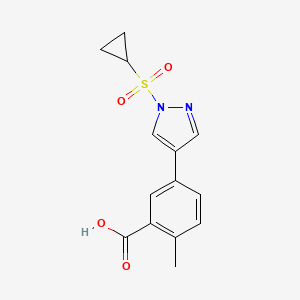
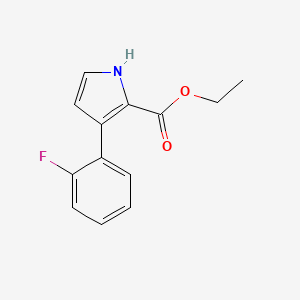
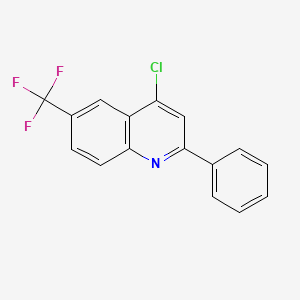
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
